

Technical Guide: Synthesis and Discovery of 2-(Indolin-2-yl)-1H-indole

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Compound of Interest

Compound Name: 2-(Indolin-2-yl)-1H-indole

CAS No.: 38505-89-4

Cat. No.: B3133287

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Executive Summary

2-(Indolin-2-yl)-1H-indole represents a pivotal structural motif in heterocyclic chemistry, formed via the acid-catalyzed dimerization of indole. Historically significant for the debate surrounding its connectivity (C2–C3 vs. C2–C2), this molecule serves as a model system for understanding the electrophilic reactivity of the indole nucleus. Today, it functions as a precursor in the synthesis of complex bis-indole alkaloids and therapeutic agents.

This guide provides a comprehensive analysis of its discovery, the definitive resolution of its structure, and optimized protocols for its controlled synthesis.

Historical Genesis & Structural Elucidation[1]

The discovery of the indole dimer is a case study in the evolution of structural determination methods.

The Schmitz-Dumont Era (1930s)

In the early 20th century, Schmitz-Dumont and colleagues (1933) first isolated a crystalline dimer upon treating indole with strong acids.[1] Based on the limited analytical tools of the time, they proposed a structure that presumed a C3–C3 linkage, influenced by the known high reactivity of the indole C3 position. This initial hypothesis dominated the field for two decades.

The Hodson-Smith Correction (1950s)

The definitive structural revision occurred in the 1950s.[1] G.F. Smith (1954) and subsequently Hodson and Smith (1957) utilized chemical degradation studies to challenge the Schmitz-Dumont model.

- The Experiment: They subjected the dimer to Hofmann degradation and oxidation.
- The Evidence: The degradation yielded 2-dimethylaminobenzyl alcohol, a result incompatible with a C3–C3 linkage but perfectly consistent with a 2-(indolin-2-yl) structure.
- Conclusion: The dimer was confirmed to be 2-(2,3-dihydro-1H-indol-2-yl)-1H-indole, establishing that while the electrophile (protonated indole) forms at C3, the nucleophilic attack occurs at C2, or involves a C3-attack followed by a 1,2-migration.

Timeline of Discovery



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Figure 1: Chronological evolution of the discovery and structural validation of the indole dimer.

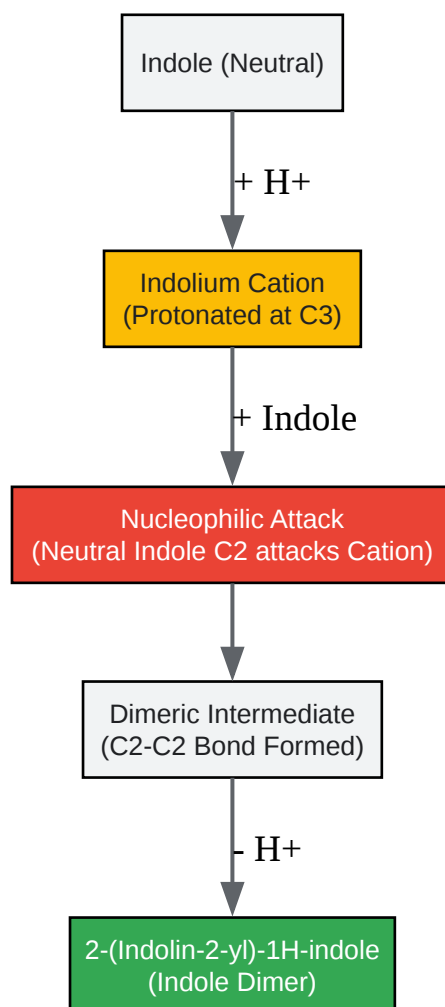
Mechanistic Analysis

The formation of **2-(indolin-2-yl)-1H-indole** is an electrophilic aromatic substitution where one indole molecule acts as the electrophile and another as the nucleophile.

Reaction Pathway[2]

- Protonation: Indole is protonated at C3, destroying aromaticity in the pyrrole ring and generating a resonance-stabilized indolium cation (electrophile).[1]
- Nucleophilic Attack: A neutral indole molecule attacks the indolium cation. While C3 is the most nucleophilic site, steric hindrance and stability favor the formation of the C2–C3 bond (Plancher rearrangement) or direct C2 attack, ultimately leading to the thermodynamically stable 2,2'-linkage.
- Deprotonation: Loss of a proton restores aromaticity in the attacking ring, while the electrophilic ring remains reduced (indoline).[1]

Mechanism Diagram



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Figure 2: Acid-catalyzed mechanistic pathway for indole dimerization.[1]

Synthetic Methodologies

While classic methods used mineral acids (HCl, HBr), they often suffered from uncontrolled polymerization (forming trimers and higher oligomers).[1] Modern protocols utilize Lewis acids for higher selectivity.

Comparative Data: Acid Catalysts

Catalyst	Solvent	Conditions	Yield (Dimer)	Selectivity Issues
HCl (Gas)	Benzene	RT, 12h	40-50%	High trimer formation
H ₃ PO ₄ (85%)	Toluene	Reflux	55%	Difficult purification
Sc(OTf) ₃	CH ₂ Cl ₂	RT, 2h	85-92%	Excellent mono-dimer selectivity
InCl ₃	CH ₃ CN	RT, 4h	78%	Moderate trimer formation

Optimized Protocol: Scandium(III) Triflate Catalysis

Reference: Kumar, A. et al. (Synlett, 2000s)[1][2]

This protocol is recommended for research applications due to its mild conditions and high selectivity.

Reagents:

- Indole (1.0 equiv)[1][3]
- Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)[1]
- Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

- Preparation: In a flame-dried round-bottom flask, dissolve Indole (1.17 g, 10 mmol) in anhydrous DCM (20 mL).
- Catalyst Addition: Add Sc(OTf)₃ (246 mg, 0.5 mmol) in one portion at room temperature.
- Reaction: Stir the mixture at 25°C. Monitor via TLC (20% EtOAc/Hexane). The spot for indole (R_f ~0.6) will disappear, and a new lower R_f spot (dimer) will appear.
 - Note: Reaction typically completes in 2–4 hours.
- Quench: Add water (10 mL) to quench the Lewis acid.[1]
- Extraction: Extract with DCM (2 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100-200 mesh) using a gradient of Hexane:EtOAc (95:5 to 90:10).
- Product: **2-(Indolin-2-yl)-1H-indole** is isolated as a pale yellow/white solid.

Characterization & Validation

To ensure the integrity of the synthesized dimer, the following spectral signatures must be verified.

- ¹H NMR (CDCl₃, 400 MHz):
 - Indoline Chiral Center: A distinct triplet or doublet of doublets at δ 4.8–5.2 ppm (C2-H of the indoline ring).[1]
 - Indoline CH₂: Multiplets at δ 3.2–3.6 ppm (C3-H₂ of the indoline ring).[1]
 - Indole NH: Broad singlet at δ 8.0–8.5 ppm.
 - Indoline NH: Broad singlet at δ 4.0–4.5 ppm (often broader than Indole NH).[1]
- Mass Spectrometry:

- HRMS (ESI+): Calculated for C₁₆H₁₅N₂ [M+H]⁺: 235.1235.[1]
- Key Structural Check:
 - Absence of the C2-H signal of the indole ring (normally ~δ 7.2 in monomer) indicates substitution at this position.[1]

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